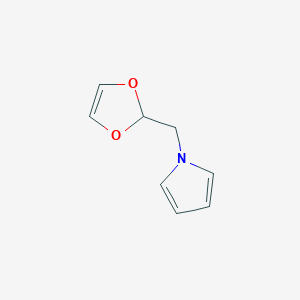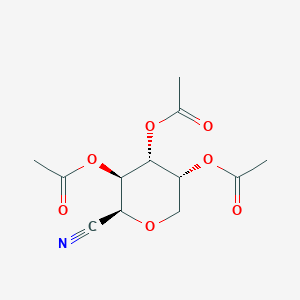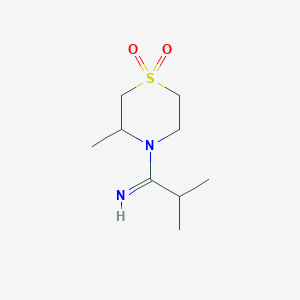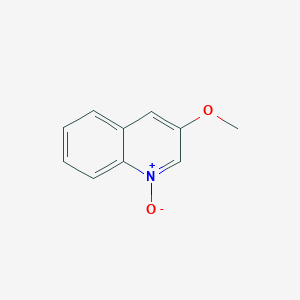
3-Methoxyquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxyquinoline 1-oxide: is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are nitrogen-containing compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoline 1-oxide typically involves the oxidation of 3-methoxyquinoline. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids. The reaction is usually carried out under mild conditions to prevent the degradation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions: 3-Methoxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, MCPBA, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 3-Methoxyquinoline.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: 3-Methoxyquinoline 1-oxide is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and in the development of anticancer drugs. Its ability to inhibit specific enzymes and pathways is of particular interest.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-Methoxyquinoline 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with cofactors. Additionally, it can modulate signaling pathways by affecting receptor function. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Quinoline: The parent compound, known for its antimalarial properties.
3-Methoxyquinoline: Lacks the oxide group but shares similar chemical properties.
Quinoline N-oxides: A broader class of compounds with diverse biological activities.
Uniqueness: 3-Methoxyquinoline 1-oxide is unique due to the presence of both a methoxy group and an oxide group on the quinoline ring
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
3-methoxy-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 |
InChI 键 |
ULBAEPLGJPQLLC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2[N+](=C1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




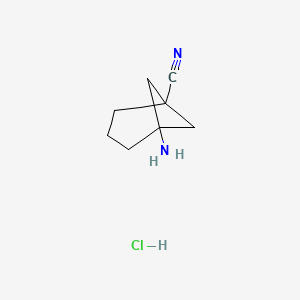
![O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate](/img/structure/B12853823.png)
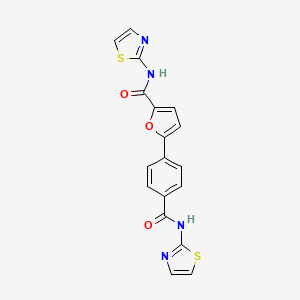
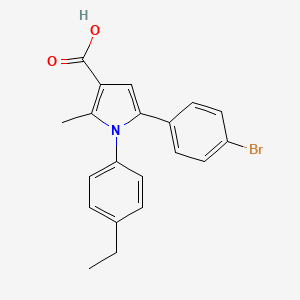
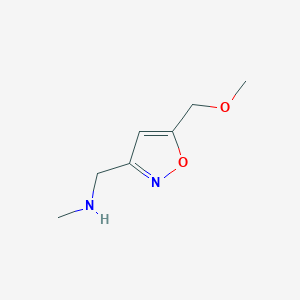
![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)

![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
